molecular formula C7H7NO3 B3045716 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide CAS No. 1125-34-4

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide

Cat. No.: B3045716
CAS No.: 1125-34-4
M. Wt: 153.14 g/mol
InChI Key: WKUTWAZFIDHPGR-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide (CAS: Not explicitly provided; IUPAC name: 6-methyl-1-oxidopyridin-1-ium-2-carboxylate) is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position, with an additional oxygen atom forming the N-oxide moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(9)10)8(5)11/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUTWAZFIDHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340381
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-34-4
Record name Picolinic acid, 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide can be achieved through the oxidation of 6-methyl-2-pyridinecarboxylic acid. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of oxidizing agents and solvents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Studied for its potential pharmacological activities, including interactions with metalloenzymes and as a component of metal-based drugs.

    Industry: Utilized in the preparation of catalysts and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide group enhances the compound’s ability to participate in redox reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Structural Analogues

Substituted Pyridinecarboxylic Acids
  • 2-Pyridinecarboxylic Acid (Picolinic Acid) : Lacks the 6-methyl and N-oxide groups. Exhibits antioxidant activity but is less sterically hindered than the 6-methyl derivative. Used as a reference in Structure-Activity Relationship (SAR) studies .
  • 6-Chloro-2-pyridinecarboxylic Acid : Chlorine substituent at the 6-position increases electron-withdrawing effects, altering decarboxylation rates and acidity compared to the methyl-substituted analog .
N-Oxide Derivatives
  • 4-Aminopyridine 1-Oxide (CAS: 3535-75-9): The N-oxide group enhances polarity and solubility. Used in coordination chemistry but lacks the carboxylic acid functionality .
  • 6-Methyl-2-pyridinecarboxamide 1-Oxide : The carboxamide group replaces the carboxylic acid, reducing acidity but improving stability under physiological conditions .

Physicochemical Properties

Compound Molecular Formula Key Substituents Boiling Point (°C) Solubility LogP
2-Pyridinecarboxylic acid C₆H₅NO₂ -COOH at C2 136.6 Soluble in water, benzene -0.67
6-Methyl-2-pyridinecarboxylic acid 1-oxide C₇H₇NO₃ -COOH at C2, -CH₃ at C6, N-oxide Not reported Likely polar (similar to N-oxide analogs) Estimated -1.5
6-Chloro-2-pyridinecarboxylic acid C₆H₄ClNO₂ -Cl at C6, -COOH at C2 Not reported Moderate in polar solvents 1.2

Notes:

  • The N-oxide group in 6-methyl-2-pyridinecarboxylic acid 1-oxide increases polarity, reducing LogP compared to non-oxidized analogs .

Reactivity and Functional Differences

  • Decarboxylation: 2-Pyridinecarboxylic acid derivatives follow a Hammett linear free-energy relationship. Electron-withdrawing groups (e.g., -Cl, -NO₂) accelerate decarboxylation, while methyl groups (electron-donating) slow the process. The N-oxide moiety may further stabilize intermediates, altering reaction pathways .
  • Antioxidant Activity : In DPPH and FRAP assays, pyridinecarboxylic acids with substituents at the 2-position (e.g., 2-pyridinecarboxylic acid) show higher radical scavenging activity than 3- or 4-isomers. The 6-methyl group may enhance lipid solubility, improving membrane penetration in biological systems .

Biological Activity

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide, also known as 6-methylpicolinic acid 1-oxide, is a heterocyclic organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, characterized by the oxidation of the nitrogen atom in the pyridine ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and coordination chemistry.

The biological activity of this compound primarily arises from its ability to act as a ligand that coordinates with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The N-oxide group enhances the compound's capacity to participate in redox reactions, contributing to its biological and chemical activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant antibacterial activity when used in personal care compositions. The combination of this compound with iron chelators has been shown to enhance its antibacterial performance, suggesting that it can be effectively utilized in formulations aimed at combating microbial infections .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In various experimental models, it has demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). This suggests that it could play a role in managing chronic inflammatory diseases by controlling excessive inflammatory responses .

Wound Healing Activity

In vivo studies have assessed the wound healing capabilities of formulations containing this compound. Results indicated that treatments led to enhanced wound contraction and epithelialization rates compared to control groups. The mechanism underlying these effects may involve modulation of inflammatory responses and promotion of cellular proliferation at the wound site .

Study on Antimicrobial Efficacy

A study focusing on personal care compositions revealed that formulations containing this compound exhibited superior antibacterial activity compared to those lacking this component. The presence of iron chelators further enhanced this effect, indicating a synergistic interaction that could be exploited in developing effective antimicrobial products .

Investigation into Anti-Inflammatory Mechanisms

Another research effort investigated the anti-inflammatory effects of this compound in a mouse model of inflammation. The findings showed that treatment with this compound resulted in a significant reduction in levels of inflammatory cytokines and mediators, suggesting its potential utility in therapeutic applications for inflammatory conditions .

Comparative Analysis

Compound Biological Activity Mechanism
This compound Antimicrobial, Anti-inflammatory, Wound healingLigand for metal ions; modulates enzyme activity
Picolinic acid AntioxidantFree radical scavenging
6-Methyl-2-pyridinecarboxylic acid Limited biological data availableSimilar structure but lacks N-oxide functionality

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight153.14 g/mol (calculated)
Melting Point134–136°C (analogous derivatives)
pKa (carboxylic acid)~2.5–3.5 (estimated via DFT)
Solubility in Water10–15 mg/mL (experimental)

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Oxidation (H₂O₂)0.5–1.0 M, pH 4–5, 40–60°CMaximizes N-oxide formation
CatalystsPd/C or CuI (0.5–2 mol%)Reduces side reactions
Reaction Time6–12 hoursBalances conversion vs. degradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide
Reactant of Route 2
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2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide

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